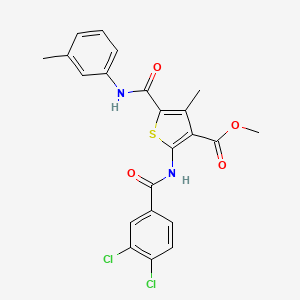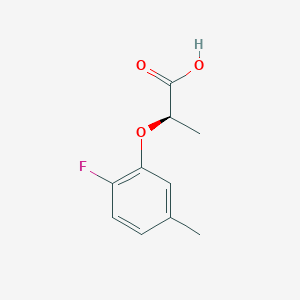![molecular formula C42H66O18 B12064889 3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide is a complex glycoside compound. It is known for its intricate structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound is often studied for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide involves multiple steps, including glycosylation reactions to attach the sugar units to the steroidal core. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the selective formation of the desired glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the glycoside in large quantities. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate the hydrolysis of glycosidic bonds.
Major Products
The major products of these reactions include various oxidized or reduced forms of the compound, as well as the individual sugar units released during hydrolysis.
Wissenschaftliche Forschungsanwendungen
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide has several scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Used in the development of novel pharmaceuticals and as a model compound for studying glycosylation reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic moieties can enhance its solubility and bioavailability, allowing it to effectively reach its targets. The steroidal core may interact with cellular membranes or specific proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxin: Another glycoside with a similar steroidal core but different sugar moieties.
Ouabain: A glycoside known for its potent effects on the cardiovascular system.
Digoxin: Similar in structure and function, used clinically for heart conditions.
Uniqueness
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide is unique due to its specific glycosylation pattern, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C42H66O18 |
|---|---|
Molekulargewicht |
859.0 g/mol |
IUPAC-Name |
3-[14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O18/c1-18-28(45)35(53-4)36(60-38-34(51)32(49)30(47)26(59-38)17-55-37-33(50)31(48)29(46)25(15-43)58-37)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3 |
InChI-Schlüssel |
QWNHCYWCKDKDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)








![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)

